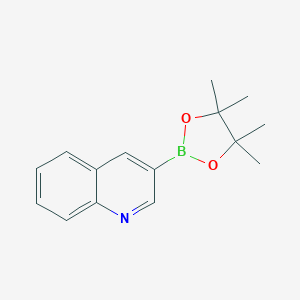

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BNO2/c1-14(2)15(3,4)19-16(18-14)12-9-11-7-5-6-8-13(11)17-10-12/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARRJAONCYUAPJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3N=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00445795 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171364-85-5 | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00445795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a versatile building block in modern organic synthesis. The document details its chemical structure, physicochemical properties, and provides explicit experimental protocols for its synthesis via palladium-catalyzed borylation of 3-bromoquinoline. Furthermore, it outlines a detailed procedure for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation in medicinal chemistry and materials science. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and the development of novel organic molecules.

Introduction

This compound, also known as quinoline-3-boronic acid pinacol ester, is a heterocyclic organic compound of significant interest in the field of synthetic chemistry. Its structure incorporates a quinoline moiety, a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds, and a pinacolborane group, which serves as a stable and efficient precursor for cross-coupling reactions. This unique combination makes it an invaluable reagent for the construction of complex molecular architectures.

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful transformation allows for the formation of carbon-carbon bonds between the quinoline core and various aryl or vinyl halides, enabling the synthesis of a diverse array of substituted quinolines. These products are key intermediates in the development of pharmaceuticals, agrochemicals, and advanced materials such as fluorescent probes and organic semiconductors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈BNO₂ | --INVALID-LINK-- |

| Molecular Weight | 255.12 g/mol | --INVALID-LINK-- |

| CAS Number | 171364-85-5 | --INVALID-LINK-- |

| Appearance | White to orange crystalline powder | --INVALID-LINK-- |

| Melting Point | 58 - 62 °C | --INVALID-LINK-- |

| Purity | ≥95% - >98.0% | --INVALID-LINK--, --INVALID-LINK-- |

| Storage Conditions | Store at 2 - 8 °C | --INVALID-LINK-- |

Experimental Protocols

Synthesis of this compound

The synthesis of the title compound is typically achieved through a palladium-catalyzed borylation reaction of 3-bromoquinoline with bis(pinacolato)diboron. The following protocol is a representative procedure.

Reaction Scheme:

Synthesis of this compound.

Materials:

-

3-Bromoquinoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

-

Potassium Acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Ethyl acetate

-

Hexane

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 3-bromoquinoline (1.0 equiv), bis(pinacolato)diboron (1.2 equiv), and potassium acetate (3.0 equiv).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 equiv).

-

Add anhydrous 1,4-dioxane to the flask.

-

Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

-

Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and filter through a pad of Celite.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a solid.

Application in Suzuki-Miyaura Cross-Coupling

The following protocol details a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Reaction Scheme:

Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound

-

Aryl halide (e.g., 4-iodoanisole)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Sodium carbonate (Na₂CO₃)

-

Toluene

-

Ethanol

-

Water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.2 equiv) and the aryl halide (1.0 equiv) in a mixture of toluene and ethanol (e.g., 4:1 v/v).

-

Add an aqueous solution of sodium carbonate (2.0 M, 2.0 equiv).

-

Bubble argon through the mixture for 15-20 minutes to degas the solution.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv) to the reaction mixture.

-

Heat the reaction to reflux and monitor its progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and dilute it with ethyl acetate.

-

Separate the organic layer and wash it with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired 3-arylquinoline.

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below is a summary of expected and reported data.

| Technique | Data |

| ¹H NMR | Expected signals for the quinoline ring protons (multiplets in the aromatic region, δ 7.5-9.0 ppm) and a singlet for the twelve equivalent methyl protons of the pinacol group (δ ~1.3 ppm). |

| ¹³C NMR | Expected signals for the nine carbons of the quinoline ring, the two quaternary carbons of the pinacol group, and the four methyl carbons of the pinacol group. |

| Mass Spec (EI) | Expected molecular ion peak (M⁺) at m/z = 255. |

Note: While specific, publicly available spectra for this exact compound are limited, the provided information is based on the analysis of its constituent parts and data from closely related structures.

Signaling Pathways and Logical Relationships

The primary utility of this compound is as a key intermediate in the synthesis of more complex molecules. The logical workflow for its use in drug discovery is depicted below.

Drug discovery workflow utilizing the target compound.

Conclusion

This compound is a cornerstone reagent for the synthesis of functionalized quinoline derivatives. Its stability, versatility in Suzuki-Miyaura cross-coupling, and the biological relevance of the quinoline scaffold make it an indispensable tool for researchers in drug discovery and materials science. The detailed protocols and data presented in this guide aim to facilitate its effective utilization in the laboratory, paving the way for the development of novel and impactful chemical entities.

An In-depth Technical Guide to the Physical Properties of 3-Quinolylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 3-quinolylboronic acid pinacol ester, a key building block in modern organic synthesis, particularly in the pharmaceutical industry.[1] The information presented is intended to support laboratory work and process development by providing essential data and standardized experimental protocols.

Core Physical and Chemical Properties

3-Quinolylboronic acid pinacol ester is a solid, stable compound under standard conditions, making it a convenient reagent for a variety of chemical transformations. Its structure incorporates a quinoline heterocycle, which is a common motif in pharmacologically active molecules, linked to a boronic acid pinacol ester, a versatile functional group for carbon-carbon bond formation.

The quantitative physical and chemical data for 3-quinolylboronic acid pinacol ester are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Chemical Name | 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | [2] |

| Synonyms | 3-Quinolineboronic acid pinacol ester, Quinoline-3-boronic acid pinacol ester | [2] |

| CAS Number | 171364-85-5 | [2] |

| Molecular Formula | C₁₅H₁₈BNO₂ | [2] |

| Molecular Weight | 255.12 g/mol | |

| Appearance | Solid | |

| Melting Point | 56-60 °C (lit.) | [3] |

| Solubility | While specific data for 3-quinolylboronic acid pinacol ester is not readily available, pinacol esters of arylboronic acids generally exhibit better solubility in common organic solvents (e.g., chloroform, ethers, ketones) than their corresponding boronic acids.[4][5] Their solubility is typically low in non-polar hydrocarbon solvents.[4][5] | |

| InChI Key | ARRJAONCYUAPJR-UHFFFAOYSA-N | [2] |

Experimental Protocols

The following sections detail standardized methodologies for determining key physical properties of solid organic compounds like 3-quinolylboronic acid pinacol ester.

The melting point is a critical indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C.[3] Impurities tend to lower and broaden the melting range.[3]

Methodology: Capillary Method (Thiele Tube or Mel-Temp Apparatus)

-

Sample Preparation: A small amount of the dry, finely powdered 3-quinolylboronic acid pinacol ester is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]

-

Apparatus Setup:

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[3] The assembly is placed in a Thiele tube containing a high-boiling point oil (e.g., silicone oil).[3]

-

Melting Point Apparatus (e.g., Mel-Temp): The capillary tube is inserted into the heating block of the apparatus.

-

-

Heating: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute, especially near the expected melting point.[3] For an unknown compound, a rapid initial determination can be performed to find an approximate melting point, followed by a slower, more accurate measurement.

-

Observation and Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point is reported as the range T₁ - T₂.[7]

Understanding a compound's solubility is crucial for reaction setup, purification, and formulation.

Methodology: Qualitative Solubility Test

-

Sample Preparation: Weigh a specific amount of the solid compound (e.g., 25 mg) and place it into a small test tube.[8]

-

Solvent Addition: Add a measured volume of the desired solvent (e.g., 0.75 mL) to the test tube in small portions.[8]

-

Mixing: After each addition, vigorously shake or stir the mixture for a set period (e.g., 60 seconds) to ensure thorough mixing.[2][8]

-

Observation: Observe the mixture closely. The compound is considered "soluble" if it dissolves completely. It is "insoluble" if it does not dissolve at all. Partial solubility can also be noted.[2]

-

Classification: This procedure can be systematically repeated with a range of solvents of varying polarities (e.g., water, diethyl ether, 5% NaOH, 5% HCl, concentrated H₂SO₄) to classify the compound's solubility profile.[8] For boronic acid pinacol esters, which can hydrolyze, using anhydrous solvents is often necessary for non-aqueous solubility tests.

Mandatory Visualization: Application in Synthesis

3-Quinolylboronic acid pinacol ester is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds.[9] The diagram below illustrates the generally accepted catalytic cycle for this reaction.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

- 1. pennwest.edu [pennwest.edu]

- 2. chem.ws [chem.ws]

- 3. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. d-nb.info [d-nb.info]

- 5. researchgate.net [researchgate.net]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-Depth Technical Guide to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a key building block in modern organic synthesis and medicinal chemistry. This document details its chemical and physical properties, provides experimental protocols for its synthesis and application, and explores its relevance in drug discovery, particularly in the context of signaling pathways.

Core Compound Identification and Properties

This compound, also known as Quinoline-3-boronic acid pinacol ester, is a heterocyclic organic compound that has gained significant traction as a versatile intermediate.[1][2] Its structure incorporates a quinoline moiety and a boronic acid pinacol ester group, making it an ideal substrate for a variety of cross-coupling reactions.[1]

| Property | Value | Reference |

| CAS Number | 171364-85-5 | [2] |

| Molecular Formula | C₁₅H₁₈BNO₂ | [2] |

| Molecular Weight | 255.12 g/mol | [2] |

| Appearance | White to off-white or crystalline powder | |

| Purity | ≥95% | [2] |

| Melting Point | 58-62 °C | |

| Solubility | Soluble in common organic solvents | |

| Storage | Store at room temperature | [2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Miyaura borylation reaction.[3][4] This palladium-catalyzed cross-coupling reaction involves the use of a haloquinoline, typically 3-bromoquinoline, and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3][4]

Experimental Protocol: Miyaura Borylation of 3-Bromoquinoline

This protocol describes a representative procedure for the synthesis of this compound.

Materials:

-

3-Bromoquinoline (1.0 mmol, 1.0 equiv)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 1.1 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)

-

Potassium acetate (KOAc) (1.5 mmol, 1.5 equiv)

-

Anhydrous 1,4-dioxane (5 mL)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried Schlenk flask or sealed tube under an inert atmosphere, add 3-bromoquinoline, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.

-

Evacuate and backfill the flask with an inert gas (this should be repeated three times).

-

Add anhydrous, degassed 1,4-dioxane via syringe.

-

Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Applications in Organic Synthesis and Drug Discovery

The primary utility of this compound lies in its role as a building block in Suzuki-Miyaura cross-coupling reactions. This allows for the facile formation of carbon-carbon bonds, enabling the synthesis of complex molecular architectures.[1] This is particularly valuable in the development of novel pharmaceuticals and agrochemicals.[1]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

-

This compound (1.0 mmol, 1.0 equiv)

-

Aryl halide (e.g., aryl bromide) (1.2 mmol, 1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (3-5 mol%)

-

Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, or DMF)

-

Reaction vessel (e.g., round-bottom flask with a condenser)

-

Magnetic stirrer and heating mantle/oil bath

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a reaction vessel, combine this compound, the aryl halide, and the palladium catalyst.

-

Evacuate and backfill the vessel with an inert gas.

-

Add the solvent and the aqueous base solution.

-

Heat the reaction mixture to 80-120 °C under an inert atmosphere with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to obtain the desired biaryl product.

Relevance in Biological Signaling Pathways

The quinoline scaffold is a prominent feature in many biologically active compounds and approved drugs, demonstrating a wide range of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties. Quinoline derivatives have been identified as potent inhibitors of various protein kinases, which are key components of intracellular signaling pathways that regulate cell proliferation, survival, and differentiation.

Specifically, certain quinoline-based molecules have been shown to target receptor tyrosine kinases such as c-Met, Vascular Endothelial Growth Factor Receptor (VEGFR), and Epidermal Growth Factor Receptor (EGFR). The inhibition of these receptors can disrupt downstream signaling cascades, including the Ras/Raf/MEK and PI3K/Akt/mTOR pathways, which are often dysregulated in cancer.

Visualizations

Synthetic Workflow

Caption: Synthetic workflow for the preparation and application of the target compound.

Catalytic Cycle of Miyaura Borylation

Caption: Catalytic cycle of the Miyaura borylation reaction.

Quinoline Derivatives as Kinase Inhibitors in Cancer Signaling

Caption: Inhibition of cancer signaling pathways by quinoline derivatives.

References

An In-depth Technical Guide to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a versatile heterocyclic compound with significant applications in organic synthesis and medicinal chemistry. This document details its physicochemical properties, synthesis, and its role as a key building block in the development of novel therapeutic agents.

Core Compound Properties

This compound, also known as Quinoline-3-boronic acid pinacol ester, is a boronic ester derivative of quinoline.[1][2][3] The presence of the pinacol boronate ester group at the 3-position of the quinoline ring makes it a highly valuable reagent in synthetic chemistry, particularly in carbon-carbon bond-forming reactions.[1]

| Property | Data | Reference |

| Molecular Weight | 255.12 g/mol | [2][4][5] |

| Molecular Formula | C₁₅H₁₈BNO₂ | [2][4] |

| CAS Number | 171364-85-5 | [2] |

| Synonyms | Quinoline-3-boronic acid, pinacol ester; 4,4,5,5-Tetramethyl-2-(3-quinolyl)-1,3,2-dioxaborolane | [2][3] |

| Appearance | White to orange to green powder/crystal | |

| Melting Point | 58.0 - 62.0 °C | |

| Purity | ≥95% - >98.0% | [2] |

| Storage | Room temperature | [2] |

Applications in Research and Drug Development

The quinoline scaffold is a prominent structural motif in numerous pharmacologically active compounds, exhibiting a broad range of biological activities including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[6][7][8] The title compound serves as a crucial intermediate for the synthesis of complex quinoline derivatives.[4]

Its primary utility lies in Suzuki-Miyaura cross-coupling reactions , a powerful method for constructing biaryl structures that are central to many pharmaceutical agents.[1][4] The boronate ester facilitates efficient and mild carbon-carbon bond formation.[4]

Furthermore, derivatives of this compound have been explored for their potential in drug design. For instance, certain related structures have been assessed for their inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[1] The unique electronic properties of the quinoline moiety also make it suitable for developing organic semiconductors and fluorescent probes for biological imaging.[4][9]

Experimental Protocols

The synthesis of this compound typically involves the palladium-catalyzed borylation of a halogenated quinoline precursor, such as 3-bromoquinoline.[1]

Materials:

-

3-Bromoquinoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

Anhydrous 1,4-Dioxane

-

Nitrogen gas

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under a nitrogen atmosphere, add 3-bromoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane via syringe.

-

Degas the reaction mixture by bubbling nitrogen through the solution for 15 minutes.

-

Heat the mixture at 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

-

Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired this compound.

This protocol outlines a typical application of the title compound in a Suzuki-Miyaura cross-coupling reaction with an aryl halide.

Materials:

-

This compound (1.0 eq)

-

Aryl halide (e.g., 4-iodotoluene) (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

-

Triphenylphosphine (PPh₃) (0.08 eq) or other suitable ligand

-

An aqueous solution of a base (e.g., 2M sodium carbonate, Na₂CO₃)

-

Toluene and Ethanol (or other suitable solvent mixture)

Procedure:

-

In a round-bottom flask, dissolve this compound and the aryl halide in the solvent mixture (e.g., Toluene/Ethanol).

-

Add the palladium catalyst and ligand to the solution.

-

Degas the mixture with nitrogen for 15-20 minutes.

-

Add the aqueous base solution and heat the reaction mixture to reflux (typically 80-100 °C).

-

Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.

-

Perform a liquid-liquid extraction using an organic solvent (e.g., ethyl acetate) and water.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting biaryl product by column chromatography or recrystallization.

Visualized Workflows and Pathways

The following diagram illustrates the general workflow for the synthesis of a biaryl compound using this compound.

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

While the direct signaling pathway of this compound is not extensively documented, related synthetic quinoline derivatives have been shown to exert anti-tumor effects by modulating the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.[10] This pathway is a relevant target in cancer therapy. The diagram below represents a simplified model of this potential mechanism of action.

Caption: Potential PPAR signaling pathway for a quinoline-based anti-tumor agent.

References

- 1. This compound | 171364-85-5 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 171364-85-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)quinoline [myskinrecipes.com]

- 5. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | C15H18BNO2 | CID 17750659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. jddtonline.info [jddtonline.info]

- 7. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. chemimpex.com [chemimpex.com]

- 10. f25, a novel synthetic quinoline derivative, inhibits tongue cancer cell invasion and survival by the PPAR pathway in vitro and vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the NMR Characterization of 3-(quinolin-3-yl)boronic acid pinacol ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) characterization of 3-(quinolin-3-yl)boronic acid pinacol ester. It includes detailed tables of expected NMR data, experimental protocols for its synthesis and characterization, and a workflow diagram illustrating the key processes involved. This molecule is a valuable building block in medicinal chemistry and drug discovery, often utilized in Suzuki-Miyaura cross-coupling reactions to synthesize more complex molecules with potential therapeutic applications.

Data Presentation: NMR Spectroscopic Data

The following tables summarize the expected quantitative ¹H and ¹³C NMR data for 3-(quinolin-3-yl)boronic acid pinacol ester. The chemical shifts are predicted based on the analysis of similar aromatic and heteroaromatic boronic acid pinacol esters. The spectra are typically recorded in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

Table 1: Predicted ¹H NMR Data for 3-(quinolin-3-yl)boronic acid pinacol ester

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~9.0 - 8.8 | s | - | 1H | H-2 (Quinoline) |

| ~8.5 - 8.3 | d | ~8.0 | 1H | H-4 (Quinoline) |

| ~8.1 - 7.9 | d | ~8.0 | 1H | H-8 (Quinoline) |

| ~7.8 - 7.6 | m | - | 2H | H-5, H-7 (Quinoline) |

| ~7.5 - 7.3 | t | ~7.5 | 1H | H-6 (Quinoline) |

| 1.35 | s | - | 12H | 4 x CH₃ (Pinacol) |

Table 2: Predicted ¹³C NMR Data for 3-(quinolin-3-yl)boronic acid pinacol ester

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 148 | C-2, C-8a (Quinoline) |

| ~140 - 138 | C-4 (Quinoline) |

| ~135 - 133 | C-7 (Quinoline) |

| ~130 - 128 | C-5, C-6 (Quinoline) |

| ~128 - 126 | C-4a (Quinoline) |

| ~125 - 123 | C-8 (Quinoline) |

| Not observed or broad | C-3 (Quinoline, C-B) |

| ~84 | 2 x C (Pinacol, C-O) |

| ~25 | 4 x CH₃ (Pinacol) |

Note: The carbon atom attached to the boron (C-3) may not be observed or may appear as a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

The following are generalized yet detailed experimental protocols for the synthesis and NMR characterization of 3-(quinolin-3-yl)boronic acid pinacol ester.

1. Synthesis of 3-(quinolin-3-yl)boronic acid pinacol ester via Miyaura Borylation

This procedure is adapted from established methods for the synthesis of aryl and heteroaryl boronic esters.

-

Materials and Reagents:

-

3-Bromoquinoline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Nitrogen or Argon gas (inert atmosphere)

-

Standard laboratory glassware for inert atmosphere reactions

-

-

Procedure:

-

To an oven-dried Schlenk flask, add 3-bromoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add anhydrous 1,4-dioxane to the flask via syringe.

-

Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq), to the reaction mixture.

-

Heat the mixture to 80-90 °C and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

After the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 3-(quinolin-3-yl)boronic acid pinacol ester as a solid.

-

2. NMR Sample Preparation and Characterization

-

Materials and Reagents:

-

Synthesized 3-(quinolin-3-yl)boronic acid pinacol ester

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) or residual solvent peak for referencing

-

NMR tube

-

-

Procedure:

-

Dissolve approximately 5-10 mg of the purified 3-(quinolin-3-yl)boronic acid pinacol ester in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Acquire ¹H NMR and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H NMR, a sufficient number of scans (e.g., 16-64) should be acquired to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate NMR software.

-

Reference the spectra to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) or an internal standard like TMS (δ = 0.00 ppm).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.

-

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and characterization of 3-(quinolin-3-yl)boronic acid pinacol ester.

Commercial Availability and Technical Guide for 3-Quinolineboronic Acid Pinacol Ester: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Quinolineboronic acid pinacol ester, with the CAS number 171364-85-5, is a vital heterocyclic building block in modern organic synthesis, particularly in the realm of pharmaceutical and medicinal chemistry. Its quinoline scaffold is a privileged structure found in a multitude of biologically active compounds. The presence of the boronic acid pinacol ester functionality allows for its versatile use in carbon-carbon bond-forming reactions, most notably the Suzuki-Miyaura cross-coupling reaction. This technical guide provides a comprehensive overview of the commercial availability of 3-quinolineboronic acid pinacol ester, its key chemical properties, a detailed experimental protocol for its application in Suzuki-Miyaura coupling, and its relevance in the context of drug discovery and signaling pathways.

Commercial Availability

3-Quinolineboronic acid pinacol ester is readily available from a variety of chemical suppliers. The purity and pricing can vary between suppliers, and the compound is typically sold in quantities ranging from milligrams to multiple grams. Below is a summary of representative commercial sources and their typical product specifications.

| Supplier | Purity | Quantity | Price (USD) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Sigma-Aldrich | ≥95% | 1 g | Varies | 171364-85-5 | C₁₅H₁₈BNO₂ | 255.12 | 56-60 |

| Combi-Blocks | ≥97% | 1 g | Varies | 171364-85-5 | C₁₅H₁₈BNO₂ | 255.12 | 56-60 |

| Oakwood Chemical | ≥96% | 1 g | Varies | 171364-85-5 | C₁₅H₁₈BNO₂ | 255.12 | 56-60 |

| TCI America | >97% | 1 g | Varies | 171364-85-5 | C₁₅H₁₈BNO₂ | 255.12 | 56-60 |

| BOC Sciences | ≥97% | 1 g | Varies | 171364-85-5 | C₁₅H₁₈BNO₂ | 255.12 | 56-60 |

Note: Pricing is subject to change and may vary based on the supplier and quantity ordered. It is recommended to consult the respective supplier's website for the most current information.

Chemical Properties and Stability

3-Quinolineboronic acid pinacol ester is a white to off-white solid at room temperature. The pinacol ester group confers several advantages over the corresponding free boronic acid, including enhanced stability towards oxidation and protodeboronation, as well as improved solubility in organic solvents commonly used in cross-coupling reactions. However, like other boronic esters, it can be susceptible to hydrolysis to the corresponding boronic acid, particularly under acidic or strongly basic aqueous conditions. Therefore, it is recommended to store the compound in a cool, dry place under an inert atmosphere.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of 3-quinolineboronic acid pinacol ester is as a coupling partner in palladium-catalyzed Suzuki-Miyaura reactions. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are often the core of modern pharmaceuticals.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle with a palladium(0) species. The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the organohalide (Ar-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the new carbon-carbon bond of the biaryl product, regenerating the Pd(0) catalyst.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of 3-quinolineboronic acid pinacol ester with an aryl bromide, adapted from published procedures for similar couplings.[1] Researchers should optimize conditions for their specific substrates.

Reaction: Synthesis of 3-(4-methoxyphenyl)quinoline

Materials:

-

3-Quinolineboronic acid pinacol ester (1.0 equiv)

-

1-Bromo-4-methoxybenzene (1.1 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)

-

Triphenylphosphine (PPh₃, 0.08 equiv)

-

Potassium carbonate (K₂CO₃, 2.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-quinolineboronic acid pinacol ester, 1-bromo-4-methoxybenzene, and potassium carbonate.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add palladium(II) acetate and triphenylphosphine to the flask under the inert atmosphere.

-

Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-(4-methoxyphenyl)quinoline.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Relevance in Drug Discovery and Signaling Pathways

The quinoline core is a prominent feature in many approved drugs and clinical candidates due to its ability to interact with a wide range of biological targets.[2] Derivatives of quinoline have been extensively studied as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways.[3] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.

While 3-quinolineboronic acid pinacol ester is a synthetic intermediate, the compounds synthesized from it have shown significant biological activity. For instance, more complex boronic acid-containing pyrazolo[4,3-f]quinoline derivatives have been identified as potent dual inhibitors of CDC-like kinase (CLK) and Rho-associated coiled-coil containing protein kinase (ROCK).[4] These kinases are involved in critical cellular processes, and their inhibition can suppress oncogenic pathways like the cyclin D/Rb pathway, leading to cell cycle arrest and antitumor effects.[4]

The ability to use 3-quinolineboronic acid pinacol ester to readily introduce the quinoline moiety into a diverse range of molecules makes it an invaluable tool for generating libraries of compounds for high-throughput screening in drug discovery programs targeting various kinase-mediated signaling pathways.

Caption: Role of quinoline derivatives in kinase inhibition pathways.

Conclusion

3-Quinolineboronic acid pinacol ester is a commercially accessible and versatile reagent that plays a crucial role in the synthesis of complex organic molecules. Its stability and reactivity in Suzuki-Miyaura cross-coupling reactions make it an indispensable tool for medicinal chemists and drug development professionals. The quinoline-containing compounds derived from this building block are of significant interest for their potential to modulate key signaling pathways, particularly through the inhibition of protein kinases, highlighting the continued importance of this reagent in the quest for novel therapeutics.

References

- 1. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 171364-85-5 | Benchchem [benchchem.com]

- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties [mdpi.com]

An In-depth Technical Guide to 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: Synthesis, Characterization, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, a versatile building block in medicinal chemistry. Due to the limited availability of direct experimental data in the public domain, this document presents a combination of predicted spectral data, a detailed proposed synthetic protocol based on established methodologies, and an exploration of its potential role in drug discovery. The quinoline scaffold is a privileged structure in pharmacology, and its derivatives have been shown to interact with various biological targets, particularly in the realm of oncology. This guide serves as a valuable resource for researchers interested in the synthesis and application of novel quinoline-based compounds.

Physicochemical Properties and Spectral Data

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.9 | s | 1H | H-2 (Quinoline) |

| ~8.4 | d | 1H | H-4 (Quinoline) |

| ~8.1 | d | 1H | H-8 (Quinoline) |

| ~7.8 | d | 1H | H-5 (Quinoline) |

| ~7.6 | t | 1H | H-7 (Quinoline) |

| ~7.5 | t | 1H | H-6 (Quinoline) |

| 1.35 | s | 12H | -C(CH₃)₂ |

Disclaimer: The predicted ¹H NMR chemical shifts are estimations based on the known spectra of quinoline and the pinacol boronate moiety. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-2 (Quinoline) |

| ~148 | C-8a (Quinoline) |

| ~138 | C-4 (Quinoline) |

| ~130 | C-8 (Quinoline) |

| ~129 | C-6 (Quinoline) |

| ~128 | C-5 (Quinoline) |

| ~127 | C-7 (Quinoline) |

| ~126 | C-4a (Quinoline) |

| ~120 (broad) | C-3 (Quinoline, C-B) |

| ~84 | -C(CH₃)₂ |

| ~25 | -C(CH₃)₂ |

Disclaimer: The predicted ¹³C NMR chemical shifts are estimations. The signal for the carbon atom attached to boron (C-3) is expected to be broad and may be difficult to observe.

Table 3: Mass Spectrometry Data

| M/z | Ion |

| 255.14 | [M]⁺ |

| 256.15 | [M+H]⁺ |

Note: The exact fragmentation pattern would need to be determined experimentally.

Table 4: Representative Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Functional Group |

| ~3050 | C-H (aromatic) |

| ~2980 | C-H (aliphatic) |

| ~1600, ~1500 | C=C (aromatic) |

| ~1360 | B-O |

| ~1140 | C-O |

Disclaimer: This represents typical IR absorption bands for the functional groups present in the molecule.

Proposed Experimental Protocol for Synthesis

The synthesis of this compound can be achieved through a two-step process starting from quinoline. The first step involves the regioselective synthesis of 3-bromoquinoline, which then undergoes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with bis(pinacolato)diboron.

Step 1: Synthesis of 3-Bromoquinoline

A reliable method for the synthesis of 3-bromoquinoline is via the Sandmeyer reaction of 3-aminoquinoline.[3]

Materials:

-

3-Aminoquinoline

-

Hydrobromic acid (48%)

-

Sodium nitrite

-

Copper(I) bromide

-

Deionized water

-

Dichloromethane

-

Sodium bicarbonate (saturated solution)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 3-aminoquinoline in aqueous hydrobromic acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution.

-

Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

References

The Advent of a Versatile Building Block: Discovery and Synthesis of 3-Quinolineboronic Acid Pinacol Ester

A Technical Guide for Chemical Researchers and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 3-quinolineboronic acid pinacol ester, a key building block in modern medicinal chemistry and materials science. While the specific initial publication detailing its discovery is not prominently documented in readily available literature, this guide outlines the most probable and widely accepted synthetic routes, drawing from established methodologies for analogous heterocyclic boronic esters. Detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow are presented to serve as a practical resource for researchers. The compound's significance lies in its role as a versatile coupling partner in Suzuki-Miyaura reactions, enabling the synthesis of complex molecules with applications in drug discovery and development.[1][2][3][4]

Introduction

Quinoline scaffolds are prevalent in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the quinoline ring system is therefore of paramount importance in the discovery of new chemical entities. Boronic acids and their esters have emerged as indispensable tools in synthetic organic chemistry, largely due to their stability, low toxicity, and remarkable utility in palladium-catalyzed cross-coupling reactions.[5] 3-Quinolineboronic acid pinacol ester, in particular, offers a stable, easy-to-handle source of the 3-quinolyl moiety for the construction of carbon-carbon bonds, making it a valuable intermediate in the synthesis of novel drug candidates.[1][][7]

Physicochemical Properties

A summary of the key physicochemical properties of 3-quinolineboronic acid pinacol ester is provided in Table 1. This data is essential for its identification, handling, and use in synthetic protocols.

Table 1: Physicochemical Data for 3-Quinolineboronic Acid Pinacol Ester

| Property | Value | References |

| CAS Number | 171364-85-5 | [8][9][10] |

| Molecular Formula | C₁₅H₁₈BNO₂ | [11] |

| Molecular Weight | 255.12 g/mol | [8] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 56-60 °C | [10][11] |

| Purity | Typically >95% | [12] |

Synthetic Pathways and Methodologies

The synthesis of 3-quinolineboronic acid pinacol ester can be achieved through several established methods for the preparation of aryl and heteroaryl boronic esters. The most common approaches start from 3-haloquinolines. Below are detailed protocols for two primary synthetic routes.

Route 1: Halogen-Metal Exchange followed by Borylation and Esterification

This classical approach involves the formation of an organometallic intermediate from a 3-haloquinoline, which is then trapped with a borate ester. The resulting boronic acid is subsequently converted to the more stable pinacol ester.

Caption: Synthetic workflow for Route 1.

Experimental Protocol:

Step 1: Synthesis of 3-Quinolineboronic Acid

-

To a solution of 3-bromoquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (nitrogen or argon), cool the mixture to -78 °C.

-

Slowly add n-butyllithium (n-BuLi, 1.1 eq) while maintaining the temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains below -70 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-quinolineboronic acid.

Step 2: Esterification to 3-Quinolineboronic Acid Pinacol Ester

-

Combine the crude 3-quinolineboronic acid (1.0 eq), pinacol (1.1 eq), and toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Heat the mixture to reflux and monitor the removal of water.

-

Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to afford 3-quinolineboronic acid pinacol ester.

Route 2: Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)

A more modern and often higher-yielding approach involves the direct palladium-catalyzed coupling of a 3-haloquinoline with a diboron reagent, such as bis(pinacolato)diboron.

Caption: Synthetic workflow for Route 2.

Experimental Protocol:

-

In a reaction vessel, combine 3-bromoquinoline (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (1.5 eq), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Evacuate and backfill the vessel with an inert gas (nitrogen or argon).

-

Add a degassed solvent, such as dioxane or dimethylformamide (DMF).

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield 3-quinolineboronic acid pinacol ester.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 3-quinolineboronic acid pinacol ester. Yields can vary based on the specific conditions and scale of the reaction.

Table 2: Synthetic Route Comparison

| Parameter | Route 1: Halogen-Metal Exchange | Route 2: Miyaura Borylation |

| Starting Material | 3-Bromoquinoline | 3-Bromoquinoline |

| Key Reagents | n-BuLi, Triisopropyl borate, Pinacol | Bis(pinacolato)diboron, Pd catalyst |

| Typical Yield | 60-75% (over two steps) | 70-90% |

| Advantages | Utilizes classical, well-understood reactions. | Higher yields, milder conditions, better functional group tolerance. |

| Disadvantages | Requires cryogenic temperatures, sensitive organometallic intermediates. | Cost of palladium catalyst and diboron reagent. |

Applications in Drug Discovery

3-Quinolineboronic acid pinacol ester is a valuable tool for medicinal chemists. Its primary application is in the Suzuki-Miyaura cross-coupling reaction to synthesize complex molecules containing a quinoline moiety. This has been instrumental in the development of novel compounds targeting a range of diseases, including cancer, infectious diseases, and neurological disorders.[1][3][4][7] The ability to readily introduce the quinoline scaffold allows for the exploration of structure-activity relationships in drug development programs.

Conclusion

While the seminal report on the discovery of 3-quinolineboronic acid pinacol ester is not prominently cited, its synthesis relies on robust and well-established chemical transformations. The methodologies presented in this guide, particularly the Miyaura borylation, offer efficient and reliable access to this important synthetic intermediate. Its stability, versatility, and ease of use in cross-coupling reactions have solidified its role as a critical building block for researchers in the pharmaceutical industry and academia, accelerating the discovery and development of new chemical entities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 7. CN107304198B - Novel synthesis process of quinolone antibiotic intermediate - Google Patents [patents.google.com]

- 8. 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | 171364-85-5 | Benchchem [benchchem.com]

- 9. usbio.net [usbio.net]

- 10. Quinoline-3-boronic acid pinacol ester | CAS#:171364-85-5 | Chemsrc [chemsrc.com]

- 11. Kiina Kinoliini-3-boorihappo Pinacol Ester CAS NO: 171364-85-5 Valmistajat - Ilmainen näyte - Alfa Chemical [fi.alfachemar.com]

- 12. calpaclab.com [calpaclab.com]

Unveiling the Reactive Landscape of 3-Quinolineboronic Acid Pinacol Ester: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of pharmaceuticals and biologically active compounds. The functionalization of this heterocyclic system is a key strategy in the development of new therapeutic agents. 3-Quinolineboronic acid pinacol ester has emerged as a versatile and valuable building block in organic synthesis, offering a stable and efficient handle for introducing the quinoline moiety. This technical guide provides a comprehensive overview of the key reactive sites on the 3-quinolineboronic acid pinacol ester molecule, detailing established experimental protocols and presenting quantitative data to inform synthetic strategies.

The Carbon-Boron Bond: A Gateway to Cross-Coupling Chemistry

The most prominent reactive site on the 3-quinolineboronic acid pinacol ester molecule is the carbon-boron (C-B) bond. This bond is the cornerstone of its utility, primarily serving as the nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful C-C bond-forming reaction allows for the facile introduction of the quinoline-3-yl moiety onto a wide range of aromatic and heteroaromatic systems.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryls and substituted aromatic compounds. In the context of 3-quinolineboronic acid pinacol ester, the reaction proceeds via a catalytic cycle involving a palladium catalyst, a base, and an organic halide or triflate as the coupling partner.

General Reaction Scheme:

Figure 1: General workflow for the Suzuki-Miyaura cross-coupling reaction.

A variety of palladium catalysts, ligands, bases, and solvents can be employed to optimize the reaction conditions for specific substrates. The choice of these reagents can significantly impact the reaction yield and purity of the final product.

Table 1: Representative Suzuki-Miyaura Coupling of 3-Quinolineboronic Acid Pinacol Ester with Various Aryl Halides

| Entry | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 2 | 1-Iodonaphthalene | PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90 | 8 | 92 |

| 3 | 2-Chloropyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | t-BuOH | 110 | 16 | 78 |

| 4 | Phenyl triflate | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 6 | 88 |

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel charged with 3-quinolineboronic acid pinacol ester (1.0 equiv.), the aryl halide (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.) is added a suitable solvent (e.g., toluene, dioxane). A solution of the base (e.g., 2M aqueous K₂CO₃, 2.0 equiv.) is then added. The mixture is degassed with nitrogen or argon and heated to the desired temperature (typically 80-110 °C) with stirring. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 3-arylquinoline.

Reactivity of the Quinoline Ring: C-H Functionalization

Beyond the versatile C-B bond, the quinoline ring itself possesses reactive C-H bonds that can be targeted for functionalization. This approach, known as C-H activation, offers a more atom-economical and direct method for modifying the quinoline core, avoiding the need for pre-functionalized starting materials.

Palladium-Catalyzed C-H Arylation

Transition metal-catalyzed C-H arylation has emerged as a powerful tool for the direct formation of C-C bonds. While the boronic ester group at the 3-position can influence the regioselectivity, other positions on the quinoline ring can be targeted under specific reaction conditions. The nitrogen atom in the quinoline ring can act as a directing group, often favoring functionalization at the C2 and C8 positions. However, with appropriate ligands and reaction conditions, arylation at other positions can be achieved.

General Reaction Scheme for C-H Arylation:

Figure 2: General workflow for transition metal-catalyzed C-H arylation of quinolines.

Experimental Protocol: General Procedure for Palladium-Catalyzed C-H Arylation of a Quinoline Derivative

In a sealed reaction tube, the quinoline derivative (1.0 equiv.), the arylating agent (e.g., an aryl iodide, 1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 0.1 equiv.), a ligand (if required), and an oxidant (e.g., Ag₂CO₃, 2.0 equiv.) are combined in a suitable solvent (e.g., DCE, DMA). The tube is sealed, and the mixture is heated to a high temperature (typically 120-150 °C) for several hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite and the filtrate is concentrated. The residue is then purified by column chromatography on silica gel to yield the arylated quinoline product.

Application in Multi-Step Synthesis: Synthesis of a Quinolone Antibiotic Intermediate

The utility of 3-quinolineboronic acid pinacol ester is prominently highlighted in its application in the multi-step synthesis of complex molecules, such as pharmaceutical intermediates. A notable example is its use in the synthesis of a key intermediate for a new class of quinolone antibiotics.

The synthetic pathway involves a crucial Suzuki-Miyaura coupling step where the 3-quinolineboronic acid pinacol ester is coupled with a functionalized bromoquinolinone. This reaction forms the core structure of the target antibiotic.

Figure 3: Simplified reaction pathway for the synthesis of a quinolone antibiotic intermediate.

This synthetic route showcases the strategic importance of 3-quinolineboronic acid pinacol ester in constructing complex molecular architectures with significant biological activity. The robust and predictable nature of the Suzuki-Miyaura coupling allows for the efficient assembly of the desired pharmacophore.

Conclusion

3-Quinolineboronic acid pinacol ester is a highly valuable and versatile building block in modern organic synthesis. Its primary reactive site, the carbon-boron bond, provides a reliable and efficient entry point for the introduction of the quinoline-3-yl moiety via Suzuki-Miyaura cross-coupling reactions. Furthermore, the inherent reactivity of the quinoline ring itself opens up possibilities for direct C-H functionalization, offering alternative and atom-economical synthetic routes. The successful application of this reagent in the synthesis of complex pharmaceutical intermediates underscores its significance for researchers, scientists, and drug development professionals. A thorough understanding of its reactive sites and the optimization of reaction conditions are crucial for harnessing the full potential of this powerful synthetic tool.

Unlocking the Potential of the Quinoline Scaffold: A Technical Guide to Emerging Research Areas

For Researchers, Scientists, and Drug Development Professionals

The quinoline ring, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry and materials science. Its rigid structure and versatile synthetic accessibility have made it a privileged scaffold in the design of a multitude of functional molecules. This technical guide provides an in-depth exploration of the burgeoning research areas for quinoline-containing compounds, with a focus on their therapeutic applications and performance as corrosion inhibitors. This document is intended to serve as a comprehensive resource, detailing key mechanisms of action, summarizing critical quantitative data, providing explicit experimental protocols, and visualizing complex biological and experimental workflows.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a remarkable diversity of mechanisms to thwart tumor growth and proliferation.[1][2] These compounds have been shown to induce apoptosis, arrest the cell cycle, inhibit angiogenesis, and disrupt cell migration, making them promising candidates for novel cancer therapies.[2][3]

Mechanisms of Action and Key Signaling Pathways

The anticancer effects of quinoline derivatives are often attributed to their ability to interfere with critical cellular signaling pathways that are frequently dysregulated in cancer.

-

Kinase Inhibition: A primary mode of action for many quinoline-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling.[4][5] Several FDA-approved quinoline-containing drugs function as kinase inhibitors.[5][6] Key targets include:

-

Epidermal Growth Factor Receptor (EGFR): Overexpression of EGFR is common in various cancers, leading to uncontrolled cell growth.[7][8] Quinoline derivatives have been designed to block the ATP-binding site of EGFR, thereby inhibiting its downstream signaling.[7][9][10]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, certain quinoline compounds can suppress angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.[11]

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell survival, proliferation, and metabolism. Quinoline derivatives have been shown to inhibit key components of this pathway, such as PI3K and mTOR, leading to apoptosis and reduced cell growth.[11][12]

-

-

DNA Intercalation and Topoisomerase Inhibition: Some quinoline derivatives can insert themselves between the base pairs of DNA, a process known as intercalation. This can disrupt DNA replication and transcription, leading to cell death.[13] Additionally, certain quinoline compounds inhibit topoisomerase enzymes, which are essential for managing DNA topology during replication, ultimately causing catastrophic DNA damage in cancer cells.[12][13]

Quantitative Data on Anticancer Activity

The efficacy of quinoline derivatives as anticancer agents is typically quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate greater potency.

| Compound Class | Cancer Cell Line | Target | IC₅₀ (µM) | Reference |

| Quinoline-Chalcone Hybrids | A-549 (Lung), MCF-7 (Breast), HT-29 (Colon) | Varies | 2.2 - 15.4 | [14] |

| 2,4-Disubstituted Quinolines | U251 (Glioma), PC-3 (Prostate), K562 (Leukemia) | CDK1/CycA | Varies | [1] |

| Thieno[2,3-b]quinoline-2-carboxamide-chalcones | A549 (Lung), MCF-7 (Breast) | EGFR | 0.9 - 1.2 | [11] |

| Quinoline-based Amides | MCF-7 (Breast), A-549 (Lung) | EGFR/HER-2 | 0.025 - 0.082 | [10] |

| Quinoline-Pyrazoline Hybrids | DLD1 (Colorectal) | EGFR | 0.0318 - 0.0425 | [6] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential drug candidates.[15][16]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]

-

Compound Treatment: Treat the cells with serial dilutions of the quinoline compound and incubate for a period of 48 to 72 hours.[18]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[15]

-

Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Antibacterial and Antiviral Applications

The quinoline scaffold is a key component in numerous antimicrobial and antiviral drugs.[19][20] The emergence of drug-resistant pathogens necessitates the development of new agents, and quinoline derivatives represent a promising avenue of research.[19]

Antibacterial Activity

Quinoline-based compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[19][21]

-

Mechanism of Action: A primary mechanism of action for antibacterial quinolones is the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[21] Some derivatives may also disrupt the bacterial cell membrane or inhibit other crucial enzymes.

Antiviral Activity

Quinoline derivatives have demonstrated efficacy against a range of viruses, including Human Immunodeficiency Virus (HIV), Zika virus, and Dengue virus.[13][22][23]

-

Mechanism of Action: The antiviral mechanisms of quinoline compounds are diverse and virus-specific. For HIV, some derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) or integrase inhibitors.[12][19] Others have been shown to inhibit viral entry or fusion with the host cell.[13]

Quantitative Data on Antimicrobial Activity

The antibacterial efficacy of quinoline derivatives is measured by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Quinolone-coupled Hybrids | S. aureus, E. coli | 0.125 - 8 | [21] |

| Quinoline-Thiazole Derivatives | S. aureus | 7.81 - 62.50 | [24] |

| Novel Quinoline Derivatives | Gram-positive bacteria | Varies |

For antiviral activity, IC₅₀ values are used to quantify the concentration required to inhibit viral replication by 50%.

| Compound Class | Virus | IC₅₀ (µM) | Reference |

| C-2 and C-3 Substituted Quinolines | HIV-1 | 1.27 - 3.35 | [13] |

| Quinoline-1,2,3-triazole-anilines | HIV-1 | 0.01032 - 0.388 | [12] |

| Quinoline-morpholine Hybrids | SARS-CoV-2 | as low as 1.5 | [25] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the MIC of an antibacterial agent.[22][25]

Protocol:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of the quinoline compound in a 96-well microtiter plate containing a suitable broth medium, such as Mueller-Hinton broth.[22]

-

Inoculum Preparation: Prepare a standardized bacterial suspension (typically ~5×10⁵ CFU/mL).[22]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.[22]

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[22]

Neuroprotective Potential in Neurodegenerative Diseases

Recent research has highlighted the potential of quinoline derivatives in the treatment of neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[6][24] Their neuroprotective effects are often attributed to a combination of antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[21][26]

Alzheimer's Disease

In the context of Alzheimer's disease, quinoline-based compounds are being investigated for their ability to:

-

Inhibit Acetylcholinesterase (AChE): By inhibiting AChE, these compounds can increase the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function.[26][27]

-

Inhibit β-amyloid Aggregation: Some quinoline derivatives can prevent the aggregation of β-amyloid peptides into toxic plaques, a hallmark of Alzheimer's disease.[21]

-

Chelate Metal Ions: The dysregulation of metal ions like copper and zinc is implicated in Alzheimer's pathology. Quinoline derivatives can chelate these metals, potentially restoring homeostasis.

Parkinson's Disease

For Parkinson's disease, research into quinoline derivatives is focused on:

-

Dopamine Receptor Agonism: Some synthetic quinoline compounds act as selective dopamine D1 receptor agonists, which could help alleviate the motor symptoms of Parkinson's.[28]

-

Antioxidant and Anti-inflammatory Effects: Oxidative stress and neuroinflammation are key contributors to the degeneration of dopaminergic neurons in Parkinson's disease. Quinoline derivatives with antioxidant and anti-inflammatory properties may offer neuroprotection.[6]

-

Inhibition of Phosphodiesterase 10A (PDE10A): PDE10A is highly expressed in brain regions affected by Parkinson's. Inhibiting this enzyme could offer therapeutic benefits by modulating dopamine receptor signaling.[4][5]

Quantitative Data on Neuroprotective Activity

| Compound Class | Target/Activity | IC₅₀/EC₅₀ | Disease Model | Reference |

| Quinoline-O-carbamates | Acetylcholinesterase (AChE) | 1.3 µM | Alzheimer's | [26] |

| Dihydroxy-quinolines | Acetylcholinesterase (AChE) | ΔGB 7.9-9.1 kcal/mol (Docking Score) | Alzheimer's | [27] |

| 4-amino-7-chloroquinolines | NR4A2 Agonism | - | Parkinson's | [14] |

| Quinoline Alkaloids | PDE10A Inhibition | Docking scores higher than standard | Parkinson's | [4] |

| 6-Hydroxy-tetrahydroquinoline | Antioxidant/Anti-inflammatory | - | Parkinson's | [6] |

Corrosion Inhibition

Beyond their biomedical applications, quinoline and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments.[11][29] Their inhibitory action is primarily due to their ability to adsorb onto the metal surface, forming a protective barrier.[11]

Mechanism of Corrosion Inhibition

The high electron density of the quinoline ring, along with the presence of the nitrogen heteroatom and any electron-donating substituents, allows these molecules to strongly adsorb onto the metal surface.[11] This adsorption can occur through:

-

Physisorption: Electrostatic interactions between the charged metal surface and the protonated quinoline molecule.

-

Chemisorption: The formation of coordinate bonds between the unshared electron pairs of the nitrogen atom and the vacant d-orbitals of the metal.

This adsorbed layer blocks the active sites for corrosion, thereby reducing the rates of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[29]

Quantitative Data on Corrosion Inhibition

The performance of corrosion inhibitors is typically evaluated by their inhibition efficiency (IE%), which is calculated from weight loss measurements or electrochemical techniques.

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Reference |

| Quinoline Derivatives (8QNs) | Mild Steel | 1 M HCl | up to 90% | [29] |

| Quinaldine | Steel | 0.5 M HCl | Varies with concentration | [11] |

| Quinaldic Acid | Steel | 0.5 M HCl | Higher than Quinaldine | [11] |

| Quinoline Derivative (QD) | Q235 Steel | 15% HCl | up to 93.39% | [30] |